molecular formula C14H16N2S B2606064 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole CAS No. 2034241-69-3

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole

Cat. No.: B2606064
CAS No.: 2034241-69-3
M. Wt: 244.36
InChI Key: AZKRXLLFABVAIT-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole is a complex organic compound that features a thiazole ring and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole typically involves the reaction of 3,4-dihydroisoquinoline derivatives with thiazole precursors. One common method involves the use of a Bischler-Napieralski-type synthesis, where phenylethanols and nitriles undergo tandem annulation to form the dihydroisoquinoline core . The reaction conditions often include the use of strong acids or Lewis acids as catalysts, such as p-toluenesulfonic acid or zinc bromide, under reflux conditions in ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring and the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted thiazole and isoquinoline derivatives.

Scientific Research Applications

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole is unique due to its combination of a thiazole ring and a dihydroisoquinoline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-11-15-14(10-17-11)9-16-7-6-12-4-2-3-5-13(12)8-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKRXLLFABVAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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